molecular formula C15H11ClN2OS2 B2579036 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922572-64-3

3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2579036
CAS No.: 922572-64-3
M. Wt: 334.84
InChI Key: YPSMBCFEFKTAAE-UHFFFAOYSA-N
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Description

3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the reaction of 2-aminobenzothiazole with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of automated equipment for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is unique due to the presence of the chlorine and methylthio groups, which confer distinct chemical properties and biological activities. These functional groups can influence the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSMBCFEFKTAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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